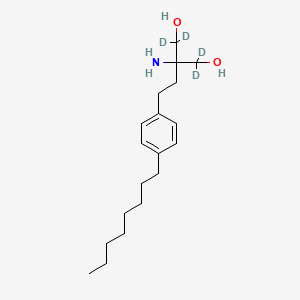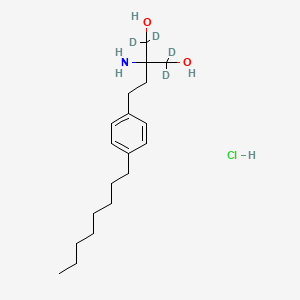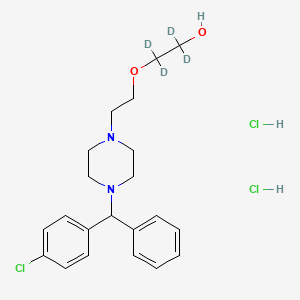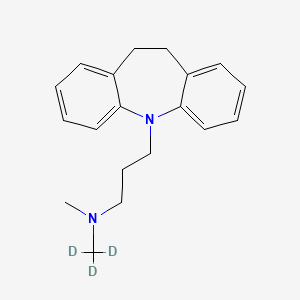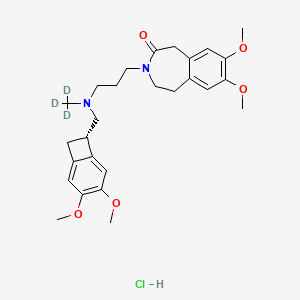
外消旋沙丁胺醇-d9
描述
Salbutamol-d9 is a deuterated form of salbutamol, which is a selective beta-2 adrenergic receptor agonist. This compound is primarily used as an internal standard for the quantification of salbutamol in various analytical applications, particularly in mass spectrometry . The deuterium atoms in Salbutamol-d9 replace the hydrogen atoms, making it useful in pharmacokinetic studies due to its stability and distinguishable mass.
科学研究应用
沙丁胺醇-d9 在科学研究中得到广泛应用,特别是在:
化学: 用作质谱分析中定量沙丁胺醇的内标.
生物学: 用于药代动力学研究,以了解沙丁胺醇在生物系统中的代谢和分布.
医药: 有助于开发用于治疗哮喘和慢性阻塞性肺病的新制剂和递送方法.
工业: 用于制药生产中的质量控制和保证流程.
作用机制
沙丁胺醇-d9 与沙丁胺醇一样,通过选择性结合支气管平滑肌细胞上的 β2 肾上腺素受体发挥作用。 这种结合激活腺苷酸环化酶,增加细胞内环状腺苷一磷酸 (cAMP) 的浓度。 升高的 cAMP 水平导致支气管平滑肌松弛,从而导致支气管扩张,缓解支气管痉挛 .
生化分析
Biochemical Properties
Rac Albuterol-d9 functions as a β2-adrenoceptor agonist, similar to its non-deuterated counterpart. It interacts with β2-adrenergic receptors on the surface of cells, particularly in the lungs and smooth muscle tissues. Upon binding to these receptors, rac Albuterol-d9 activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This cascade results in the relaxation of bronchial smooth muscle, making it an effective bronchodilator .
Cellular Effects
Rac Albuterol-d9 has significant effects on various cell types, particularly those involved in respiratory function. In airway smooth muscle cells, it induces relaxation by increasing cAMP levels, which in turn activates protein kinase A (PKA). This activation leads to the phosphorylation of target proteins that reduce intracellular calcium levels, promoting muscle relaxation . Additionally, rac Albuterol-d9 influences immune cells, such as T cells, by decreasing the secretion of inflammatory cytokines and reducing the activity of the inflammatory transcription factor NF-κB .
Molecular Mechanism
At the molecular level, rac Albuterol-d9 exerts its effects by binding to β2-adrenergic receptors. This binding triggers a conformational change in the receptor, activating the G protein-coupled receptor (GPCR) signaling pathway. The activated receptor stimulates adenylate cyclase, increasing cAMP production. Elevated cAMP levels activate PKA, which then phosphorylates various target proteins, leading to bronchodilation and anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of rac Albuterol-d9 can vary over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. Short-term studies have shown that rac Albuterol-d9 maintains its bronchodilatory and anti-inflammatory effects consistently. Long-term studies are needed to fully understand its stability and potential degradation products .
Dosage Effects in Animal Models
In animal models, the effects of rac Albuterol-d9 vary with dosage. At therapeutic doses, it effectively reduces bronchoconstriction and inflammation without significant adverse effects. At higher doses, rac Albuterol-d9 can cause systemic side effects such as increased heart rate and tremors. These effects are dose-dependent and highlight the importance of careful dosage management in experimental settings .
Metabolic Pathways
Rac Albuterol-d9 is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. The primary metabolic pathway involves oxidation by cytochrome P450 enzymes, followed by conjugation reactions such as glucuronidation. These metabolic processes result in the formation of various metabolites, which are then excreted via the kidneys .
Transport and Distribution
Within cells, rac Albuterol-d9 is transported and distributed through various mechanisms. It is taken up by cells via passive diffusion and possibly through specific transporters. Once inside the cell, it binds to β2-adrenergic receptors on the cell membrane, initiating its pharmacological effects. The distribution of rac Albuterol-d9 within tissues is influenced by its lipophilicity and the presence of binding proteins .
Subcellular Localization
Rac Albuterol-d9 primarily localizes to the cell membrane, where it interacts with β2-adrenergic receptors. This localization is crucial for its function as a bronchodilator and anti-inflammatory agent. The compound does not significantly accumulate in other subcellular compartments, which helps to minimize off-target effects and enhances its therapeutic efficacy .
准备方法
合成路线和反应条件
沙丁胺醇-d9 的合成涉及多个步骤,从取代的苯乙酮开始。 一种常见的方法包括用浓盐酸中的甲醛对 4-羟基苯乙酮进行氯甲基化,然后在醋酸钠存在下用乙酸酐和乙酸酰化 。 生成的化合物进行溴化反应,然后与叔丁胺反应,形成所需产物。 在酸性添加剂存在下,使用硼氢化钠或硼氢化钾将烷基羰基还原为伯醇也是一个关键步骤 .
工业生产方法
沙丁胺醇-d9 的工业生产通常涉及使用与上述类似的合成路线进行大规模合成。 该过程包括严格的纯化步骤,以确保高纯度和同位素富集。 最终产品通常在受控条件下结晶和干燥,以保持其稳定性和质量 .
化学反应分析
反应类型
沙丁胺醇-d9 会发生各种化学反应,包括:
氧化: 这种反应可能发生在羟基上,导致形成酮或醛。
还原: 羰基还原形成伯醇。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 在酸性添加剂(如乙酸)存在下,经常使用硼氢化钠和硼氢化钾.
取代: 叔丁胺和甲醛等试剂在酸性或碱性条件下使用.
主要产品
从这些反应中形成的主要产物包括各种中间体,这些中间体导致最终的氘代化合物沙丁胺醇-d9。 这些中间体通常以其官能团(如羟基、羰基和氨基)为特征 .
相似化合物的比较
类似化合物
沙丁胺醇: 非氘代形式,广泛用作支气管扩张剂。
独特性
沙丁胺醇-d9 的独特之处在于其氘含量,这提供了增强的稳定性,并允许在分析应用中进行精确定量。 这使其在药代动力学研究和质量控制过程中特别有价值 .
属性
IUPAC Name |
4-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAUXUAQIAJITI-GQALSZNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675541 | |
| Record name | Albuterol-d9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173021-73-2 | |
| Record name | Albuterol-d9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173021-73-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


